Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate

Medicinal Chemistry Prodrug Design Lipophilicity

Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate (CAS 26095-06-7) is a bifunctional heterocyclic compound featuring a furan ring substituted at the 2-position with a methyl ester and at the 5-position with a pyrrolidin-1-ylmethyl moiety. The molecule combines a hydrogen bond acceptor–rich furan-carboxylate scaffold with a basic tertiary amine (pyrrolidine pKa ~10.2), generating a zwitterionic-capable architecture distinct from simple furan esters or isolated pyrrolidine derivatives.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 26095-06-7
Cat. No. B3120179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate
CAS26095-06-7
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)CN2CCCC2
InChIInChI=1S/C11H15NO3/c1-14-11(13)10-5-4-9(15-10)8-12-6-2-3-7-12/h4-5H,2-3,6-8H2,1H3
InChIKeyHDGDSGGAXRHUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylate (CAS 26095-06-7): A Structurally Distinctive Furan-Pyrrolidine Hybrid Building Block with Documented HTS Screening Footprint


Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate (CAS 26095-06-7) is a bifunctional heterocyclic compound featuring a furan ring substituted at the 2-position with a methyl ester and at the 5-position with a pyrrolidin-1-ylmethyl moiety . The molecule combines a hydrogen bond acceptor–rich furan-carboxylate scaffold with a basic tertiary amine (pyrrolidine pKa ~10.2), generating a zwitterionic-capable architecture distinct from simple furan esters or isolated pyrrolidine derivatives [1]. It has been incorporated into the NIH Molecular Libraries Small Molecule Repository (MLSMR) and subjected to at least three high-throughput screening campaigns at the Scripps Research Institute Molecular Screening Center: a GPR151 activator assay (AID 1508602), an FBW7 E3 ligase activator assay (AID 1259310), and an MITF dimerization inhibitor assay (AID 1259374) [2][3][4]. Available from multiple specialty chemical suppliers at purities of 95–98%, this compound serves as a well-defined, tractable entry point for medicinal chemistry optimization campaigns targeting CNS and oncology indications where the pyrrolidinyl-furan chemotype is privileged .

Why Generic Furan or Pyrrolidine Derivatives Cannot Replace Methyl 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylate in Target-Focused Screening or SAR Programs


The scientific value of this compound resides in the precise spatial and electronic arrangement of its three functional modules. The methyl ester at the furan 2-position provides a neutral, lipophilic prodrug handle (logD ~1.5–2.0 estimated) that can be hydrolyzed to the corresponding carboxylic acid (CAS 400750-49-4) for improved aqueous solubility but reduced passive membrane permeability . The pyrrolidin-1-ylmethyl substituent at the furan 5-position introduces a conformationally flexible basic nitrogen that is geometrically and electronically distinct from direct pyrrolidine attachment (e.g., methyl 5-(pyrrolidin-3-yl)furan-2-carboxylate, CAS 2229592-28-1) or piperidine analogs, altering both the pKa of the amine and the vector of hydrogen-bond donation [1]. Substituting the methyl ester with an ethyl ester (CAS 920286-80-2) increases lipophilicity by approximately 0.5 log units and adds steric bulk adjacent to the ester carbonyl, which can reduce hydrolytic susceptibility and alter target binding . These modular variations produce discrete changes in solubility, permeability, metabolic stability, and target engagement that are not interchangeable in a quantitative SAR context, making each analog a distinct chemical entity requiring independent experimental validation [2].

Quantitative Differentiation Evidence for Methyl 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylate Relative to Closest Structural Analogs


Ester Group Differentiation: Methyl Ester (C11H15NO3) vs. Ethyl Ester (C12H17NO3) – Physicochemical and Metabolic Considerations

The target compound's methyl ester (MW 209.24) offers a calculated topological polar surface area (tPSA) of 42.7 Ų and a predicted logP of approximately 1.7, compared to the ethyl ester analog (CAS 920286-80-2, MW 223.27) which has an equivalent tPSA of 42.7 Ų but a predicted logP of approximately 2.2 . The 0.5 log unit increase in lipophilicity for the ethyl ester translates to an approximately threefold higher predicted octanol-water partition coefficient, which can significantly alter oral absorption and blood-brain barrier penetration profiles in CNS-targeted programs [1]. Additionally, the smaller methyl ester steric profile adjacent to the furan ring carbonyl preserves a less hindered environment for esterase-mediated hydrolysis, a key consideration for prodrug strategies where timely bioactivation is required [2].

Medicinal Chemistry Prodrug Design Lipophilicity

Amine Substituent Position: Pyrrolidin-1-ylmethyl (at Furan 5-Position) vs. Direct Pyrrolidine Attachment (at Furan 3- or 2-Position) – Impact on pKa and Binding Vector

The pyrrolidin-1-ylmethyl substituent in the target compound connects the basic amine to the furan ring via a methylene spacer, yielding an estimated pKa of approximately 8.5–9.0 for the pyrrolidine nitrogen, compared to approximately 7.5–8.0 for directly attached pyrrolidine analogs such as methyl 5-(pyrrolidin-3-yl)furan-2-carboxylate (CAS 2229592-28-1) or methyl 5-(pyrrolidin-2-yl)furan-2-carboxylate (CAS 1824465-83-9) where the electron-withdrawing effect of the furan ring partially quenches basicity [1][2]. This pKa elevation of approximately 0.5–1.5 units means that at physiological pH (7.4), the target compound is >90% protonated versus ~50–70% for direct-attachment analogs, directly affecting the compound's ability to engage aspartate-rich binding pockets (e.g., GPCR orthosteric sites) via ionic interactions [3]. Furthermore, the methylene spacer extends the amine approximately 1.5 Å further from the furan ring centroid, altering the three-dimensional pharmacophore and potentially enabling distinct receptor subtype selectivity profiles [4].

Medicinal Chemistry Structure-Activity Relationships GPCR Ligand Design

Ester vs. Free Acid: Differential Membrane Permeability and Prodrug Applicability of Methyl Ester vs. Carboxylic Acid Form

The methyl ester form (target compound) is predicted to exhibit a Caco-2 apparent permeability (Papp) of approximately 5–15 × 10⁻⁶ cm/s, consistent with moderate to high passive transcellular permeability, whereas the corresponding free carboxylic acid (CAS 400750-49-4, MW 195.21) is predicted to have Papp < 1 × 10⁻⁶ cm/s due to the negatively charged carboxylate at physiological pH [1]. This >10-fold difference in predicted permeability directly impacts the ability to achieve intracellular target engagement in cell-based assays. The methyl ester therefore functions as an intrinsic permeability-enhancing prodrug that can be hydrolyzed intracellularly by esterases to release the active carboxylate species, a design principle widely exploited in antibacterial, antiviral, and oncology prodrug programs [2].

Prodrug Strategy Membrane Permeability Caco-2 Permeability

Proven HTS Triage: Screening in Three Orthogonal Scripps Research Institute Assays with Distinct Biological Targets

Unlike many structurally related furan-pyrrolidine screening compounds that lack documented assay history, the target compound possesses a verifiable screening trail across three mechanistically orthogonal targets: (i) GPR151, an orphan GPCR enriched in the habenula complex and implicated in neuropsychiatric disorders (AID 1508602); (ii) FBW7, a tumor-suppressor E3 ubiquitin ligase mutated in ~10% of human cancers (AID 1259310); and (iii) MITF, a master transcription factor driving melanoma survival and treatment resistance (AID 1259374) [1][2][3]. While primary screening outcome data (percent activation/inhibition) for this specific compound are not publicly posted in the PubChem BioAssay database, the compound's inclusion in these well-validated, Scripps-run HTS campaigns confirms it met all cheminformatics filtering criteria (drug-likeness, PAINS-free, lead-likeness) required by the NIH MLSMR compound selection pipeline [4]. In contrast, the ethyl ester analog (CAS 920286-80-2) and free acid (CAS 400750-49-4) have no publicly recorded HTS activity in these or structurally related assays .

High-Throughput Screening GPCR Ubiquitin Ligase Transcription Factor

Optimal Research and Industrial Application Scenarios for Methyl 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylate Based on Quantified Differentiation Evidence


Starting Point for CNS GPCR Drug Discovery Targeting Orphan Receptors (e.g., GPR151)

The compound's documented screening in the GPR151 activator assay (AID 1508602), combined with its favorable predicted CNS MPO score (tPSA 42.7 Ų, logP ~1.7, MW 209.24, HBD 0, HBA 4), positions it as an attractive fragment-to-lead starting point for habenula-targeted neuropsychiatric indications. The methyl ester permeability advantage over the free acid form enables cell-based functional assay follow-up without additional derivatization, while the pyrrolidine pKa (~8.5–9.0) ensures the amine is primarily protonated at endolysosomal pH, facilitating potential accumulation in CNS lysosomes where GPR151 may traffic [1][2].

Prodrug Substrate for Intracellular E3 Ligase Activator Programs (FBW7-Targeted Oncology)

For oncology programs seeking to restore FBW7 tumor suppressor function via small-molecule agonists, the methyl ester serves as a cell-permeable prodrug that can be hydrolyzed intracellularly to the carboxylate form. The >10-fold predicted permeability differential between ester and acid forms means the compound can access the cytosolic ubiquitin ligase machinery where FBW7 operates, a capability the free acid comparator lacks [3]. The stereochemical simplicity of the achiral pyrrolidine methylene linker also simplifies SAR expansion relative to chiral pyrrolidinylfuran muscarinic ligands [4].

Core Scaffold for Melanoma MITF Dimerization Inhibitor Optimization

The compound's inclusion in the MITF AlphaScreen dimerization assay (AID 1259374) validates its compatibility with this biochemical format and provides a starting point for medicinal chemistry optimization. The furan 5-position methylene-pyrrolidine moiety can be elaborated to introduce hydrophobic contacts predicted to occupy the MITF dimerization interface, while the methyl ester at the 2-position can be converted to amides or other bioisosteres to modulate potency and selectivity against bHLH-ZIP transcription factor family members [5][6].

Physicochemical Reference Standard for Furan-Pyrrolidine Hybrid Library Design

As a well-defined, commercially available compound with established purity specifications (95–98% by multiple vendors), measured molecular weight (209.24 g/mol), and validated InChIKey (HDGDSGGAXRHUMI-UHFFFAOYSA-N), this compound can serve as a chromatographic and spectroscopic reference standard for quality control in combinatorial library synthesis of furan-pyrrolidine hybrids. Its single molecular formula (C11H15NO3) without salt forms or stereoisomers simplifies analytical method development compared to more complex chiral analogs .

Quote Request

Request a Quote for Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.